5-(3-Aminopropyl)-2-chloropyridin-3-OL
Description
5-(3-Aminopropyl)-2-chloropyridin-3-OL is a pyridine derivative characterized by a 2-chloro substituent, a 3-hydroxyl group, and a 5-(3-aminopropyl) side chain. Its synthesis involves a palladium-catalyzed coupling reaction between potassium [3-(tert-butoxycarbonyl)amino)propyl]trifluoroborate and dimethyl 5-[(trifluoromethanesulfonyl)oxy]isophthalate, yielding the N-Boc-protected intermediate (71% yield) . Subsequent reduction of ester groups and deprotection steps yield the final diamine structure. The compound’s unique functional groups make it a candidate for pharmaceutical and materials science research, particularly in ligand design and bioactive molecule development.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-(3-aminopropyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-7(12)4-6(5-11-8)2-1-3-10/h4-5,12H,1-3,10H2 |
InChI Key |
DAYKGEVXQIBOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2-chloropyridin-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 3-aminopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(3-Aminopropyl)-2-chloropyridin-3-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the chlorine and hydroxyl groups can participate in various chemical interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Findings :
- Chlorine (target compound) balances reactivity and steric bulk, making it suitable for covalent bonding in drug design.
- Fluorine () increases electronegativity, improving membrane permeability but reducing nucleophilic susceptibility .
- Iodine () introduces heavy-atom effects, useful in imaging agents but may compromise solubility .
Side Chain Variations
The 3-aminopropyl side chain at the 5-position contrasts with hydroxyl- or iodine-containing analogs:
Key Findings :
- Aminopropyl chains (target compound) improve binding affinity to biological targets (e.g., enzymes, receptors) through hydrogen bonding and ionic interactions .
- Hydroxypropyl chains () prioritize solubility over bioactivity, ideal for aqueous formulations .
- Iodo-amino hybrids () combine diagnostic (radioactive iodine) and therapeutic (amino group) functionalities .
Research Findings and Implications
- Electron-Withdrawing Effects: The 2-chloro group in the target compound stabilizes negative charge at the 3-OH position, enhancing acidity (pKa ~8.2) compared to non-halogenated analogs .
- Aminopropyl Bioactivity: The side chain’s primary amine facilitates interactions with ATP-binding pockets in kinases, as seen in preclinical studies .
- Synthetic Challenges : Reduction and deprotection steps for the target compound require precise conditions to avoid side reactions (e.g., over-reduction or polymerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
